N-(2-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-ETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials might include substituted phenyl hydrazines, phenoxyacetic acid derivatives, and other aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazolothiadiazines or related heterocyclic compounds. These could have similar structures but differ in their substituents or functional groups.
Uniqueness
What sets N-(2-ETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its specific combination of functional groups and aromatic rings, which could confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5O2S/c1-2-18-11-9-10-16-21(18)27-25(32)24-23(19-12-5-3-6-13-19)30-31-22(28-29-26(31)34-24)17-33-20-14-7-4-8-15-20/h3-16,23-24,30H,2,17H2,1H3,(H,27,32) |
InChI Key |
AEMXBAQRHLMFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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